RP-54745

Descripción general

Descripción

RP-54745 es un compuesto conocido por sus potenciales propiedades antirreumáticas. Es un inhibidor de la estimulación de macrófagos y la producción de interleucina-1, lo que lo convierte en un candidato prometedor para el tratamiento de trastornos inflamatorios y autoinmunes .

Métodos De Preparación

La síntesis de RP-54745 implica la formación de una estructura amino-ditiol-ona. Las rutas sintéticas específicas y las condiciones de reacción no están ampliamente detalladas en fuentes públicas, pero se sabe que el compuesto se prepara a través de una serie de reacciones orgánicas que involucran pasos de cloración y ciclización . Los métodos de producción industrial probablemente implicarían la optimización de estas reacciones para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

RP-54745 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, aunque los reactivos y condiciones detallados no están ampliamente documentados.

Reducción: Al igual que la oxidación, las reacciones de reducción se pueden llevar a cabo, pero los detalles específicos son limitados.

Sustitución: This compound puede experimentar reacciones de sustitución, particularmente involucrando sus grupos amino y cloro.

Los reactivos comunes utilizados en estas reacciones incluyen varios agentes oxidantes y reductores, así como nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

RP-54745 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar los efectos de la inhibición de la interleucina-1.

Biología: Investigado por su papel en la modulación de las respuestas inmunes, particularmente en la actividad de los macrófagos.

Medicina: Explorado como un posible tratamiento para la artritis reumatoide y otras enfermedades inflamatorias

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos antiinflamatorios

Mecanismo De Acción

RP-54745 ejerce sus efectos inhibiendo la producción de interleucina-1 en los macrófagos. Esta inhibición ocurre a nivel del ARNm, reduciendo la expresión de interleucina-1 alfa y beta. El compuesto también afecta la vía de la hexosa monofosfato y la exocitosis de las enzimas lisosomales . Estas acciones colectivamente reducen la inflamación y modulan las respuestas inmunitarias.

Comparación Con Compuestos Similares

RP-54745 es único debido a su inhibición específica de la producción de interleucina-1. Los compuestos similares incluyen:

Anakinra: Un antagonista del receptor de interleucina-1 recombinante utilizado para tratar la artritis reumatoide.

Canakinumab: Un anticuerpo monoclonal que se dirige a la interleucina-1 beta.

Rilonacept: Una proteína de fusión que actúa como un receptor señuelo para la interleucina-1

En comparación con estos compuestos, this compound ofrece un mecanismo de acción distinto al dirigirse a la producción de interleucina-1 a nivel del ARNm, lo que potencialmente ofrece diferentes beneficios terapéuticos.

Actividad Biológica

RP-54745 is a compound that has garnered attention for its potential biological activity, particularly in the context of immune modulation and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.

This compound is classified as an amino-dithiole-one compound. Its primary mechanism involves the inhibition of macrophage stimulation and the production of interleukin-1 (IL-1), a crucial cytokine in the inflammatory response. The compound exhibits activity at micromolar concentrations, impacting pathways such as the hexose monophosphate pathway (HMP) and lysosomal enzyme exocytosis in macrophages .

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 135330-08-4 |

| Molecular Formula | C₁₄H₁₈N₂O₄S₂ |

| Mechanism of Action | Inhibition of IL-1 production |

| Target Cells | Macrophages |

Biological Activity and Effects on Immune Response

Research indicates that this compound significantly reduces IL-1 production in vitro and in vivo. In murine models, a dose of 25 mg/kg was sufficient to inhibit IL-1 alpha and beta mRNA signals, showcasing its potential to modulate immune responses effectively . The compound's ability to influence cytokine profiles suggests it may play a role in treating autoimmune disorders and inflammatory diseases.

Case Study: In Vivo Effects on Murine Models

In a study assessing the effects of this compound on murine peritoneal macrophages, it was observed that:

- In Vitro Findings : At concentrations of , this compound inhibited IL-1 alpha and beta mRNA production significantly.

- In Vivo Findings : Administration at resulted in decreased IL-1 levels, supporting its role as an anti-inflammatory agent.

Research Findings and Implications

The implications of these findings are substantial for therapeutic applications. By modulating cytokine production, this compound may offer new avenues for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Table 2: Summary of Research Findings on this compound

| Study Type | Findings | Implications |

|---|---|---|

| In Vitro | Inhibition of IL-1 production in macrophages | Potential use in inflammatory disorders |

| In Vivo | Reduced IL-1 mRNA levels in murine models | Supports anti-inflammatory therapeutic strategies |

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of RP-54745 in immune modulation, and how can researchers validate its target specificity experimentally?

this compound inhibits macrophage stimulation and interleukin-1 (IL-1) production, targeting pathways critical to inflammatory and immune responses . To validate target specificity, researchers should:

- Perform in vitro assays using IL-1 reporter cell lines to measure dose-dependent suppression of IL-1 signaling.

- Combine with siRNA knockdown or CRISPR-Cas9 gene editing to confirm reduced efficacy in IL-1 receptor-deficient cells.

- Use Western blotting or ELISA to quantify downstream cytokines (e.g., IL-6, TNF-α) to assess off-target effects .

Q. What experimental design considerations are critical for optimizing this compound concentrations in in vitro studies?

Optimal concentrations depend on cell type, assay duration, and experimental goals. Methodological steps include:

- Reviewing literature for precedent dosing ranges (e.g., 0.1–10 µM in immune cell models) .

- Conducting dose-response curves to determine IC50 values for IL-1 inhibition.

- Testing cytotoxicity via MTT or ATP-based assays to exclude confounding cell death .

Q. How should this compound be stored and handled to ensure stability in laboratory settings?

Stability protocols derived from empirical

- Powder form : Store at -25°C to -15°C; stable for 3 years.

- Solubilized form : Store at -85°C to -65°C; stable for 2 years.

- Avoid freeze-thaw cycles and light exposure. Centrifuge lyophilized powder before reconstitution to prevent clumping .

Advanced Research Questions

Q. How does this compound modulate the tumor microenvironment in Kaposi’s sarcoma-associated herpesvirus (KSHV)-related malignancies, and what in vivo models are appropriate for validation?

this compound reduces hyperinflammation in KSHV+ primary effusion lymphoma (PEL) by suppressing myeloid cell infiltration and IL-1 signaling . Key methodological approaches:

- Use immunodeficient murine xenograft models (e.g., NSG mice injected with PEL cells) to assess tumor growth inhibition and apoptosis induction.

- Analyze tumor microenvironment via flow cytometry (e.g., CD11b<sup>+</sup> myeloid cells) and cytokine profiling (e.g., IL-1β, IL-6) .

Q. What statistical and computational strategies are recommended for resolving contradictions between in vitro and in vivo efficacy data for this compound?

Contradictions may arise from pharmacokinetic differences or model-specific factors. Resolution strategies:

- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to compare drug exposure levels across models.

- Apply multivariate regression to identify confounding variables (e.g., immune cell composition in xenografts).

- Validate findings using orthogonal assays (e.g., RNA-seq to confirm transcriptome-wide consistency) .

Q. How can transcriptome analysis elucidate this compound’s anticancer mechanisms, and what bioinformatics tools are essential for this workflow?

Transcriptomic profiling (e.g., RNA-seq) of this compound-treated cells reveals gene networks linked to apoptosis and inflammation. Critical steps:

- Use differential expression analysis tools (DESeq2, edgeR) with FDR correction (p < 0.05).

- Conduct pathway enrichment (KEGG, GO) to identify IL-1 signaling modules.

- Validate findings with qPCR or single-cell RNA-seq for cellular heterogeneity .

Q. What ethical and methodological safeguards are necessary when testing this compound in preclinical animal models?

- Obtain institutional IACUC approval for xenograft studies, ensuring humane endpoints (e.g., tumor size limits).

- Include control groups (vehicle and positive controls) to distinguish drug-specific effects.

- Report data transparently, including negative results, per ARRIVE guidelines .

Q. Data Presentation and Reproducibility

Q. How should researchers document this compound experiments to ensure reproducibility in independent studies?

- Publish full experimental details: drug lot numbers, solvent used (e.g., DMSO concentration), and cell passage numbers.

- Deposit raw data (e.g., RNA-seq files) in public repositories (GEO, PRIDE).

- Follow journal guidelines for supplemental information (e.g., Beilstein Journal protocols) .

Q. What criteria define rigorous research questions when investigating this compound’s therapeutic potential?

Apply FINER framework:

- Feasible : Adequate sample size and technical resources.

- Interesting : Addresses IL-1’s role in viral oncology.

- Novel : Explores understudied mechanisms (e.g., transcriptome dynamics).

- Ethical : Complies with animal/human tissue guidelines.

- Relevant : Aligns with unmet needs in KSHV-associated cancers .

Propiedades

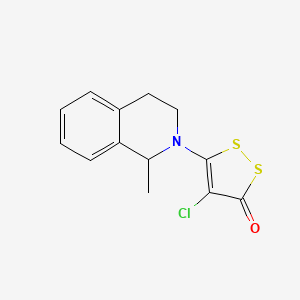

IUPAC Name |

4-chloro-5-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)dithiol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS2/c1-8-10-5-3-2-4-9(10)6-7-15(8)12-11(14)13(16)18-17-12/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJJGVDFQORITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1C3=C(C(=O)SS3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928964 | |

| Record name | 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135330-08-4 | |

| Record name | RP 54745 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135330084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.